molecular formula C9H12OS B6149609 (4-ethoxyphenyl)methanethiol CAS No. 76542-25-1

(4-ethoxyphenyl)methanethiol

Cat. No.: B6149609
CAS No.: 76542-25-1
M. Wt: 168.3
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Description

(4-Ethoxyphenyl)methanethiol is an organosulfur compound characterized by a methanethiol (-CH₂SH) group attached to a 4-ethoxyphenyl aromatic ring. For instance, describes its use in synthesizing organosilane pesticides via reactions with pyridine methanethiol derivatives, highlighting its role as a precursor in agrochemical applications . The ethoxy group (-OCH₂CH₃) likely enhances solubility in organic matrices compared to simpler thiols, while the aromatic ring may stabilize the molecule against oxidation, a common degradation pathway for thiols .

Properties

CAS No.

76542-25-1

Molecular Formula

C9H12OS

Molecular Weight

168.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ethoxyphenyl)methanethiol typically involves the reaction of 4-ethoxybenzyl chloride with sodium hydrosulfide. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through distillation or recrystallization to obtain the desired compound.

Industrial Production Methods

On an industrial scale, this compound can be produced using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-ethoxyphenyl)methanethiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert this compound to its corresponding thiolates using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanethiol group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiolates.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(4-ethoxyphenyl)methanethiol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its thiol group.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4-ethoxyphenyl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to modifications in their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methanethiol (CH₃SH)

  • Structural and Functional Differences :
    Methanethiol lacks the aromatic and ethoxy substituents present in (4-ethoxyphenyl)methanethiol, making it smaller (MW 48.11 vs. estimated ~168.25 for this compound) and more volatile. This volatility contributes to its role as a microbial metabolite and odorant in biological systems .
  • Reactivity :
    Methanethiol is prone to oxidation, forming dimethyl disulfide (DMDS) and trisulfide (DMTS) under aerobic conditions . In contrast, the aromatic ring in this compound may slow oxidation, though this remains untested in the evidence.
  • Biological Impact: Methanethiol inhibits microbial growth at 15 µM (e.g., Methylacidiphilum fumariolicum SolV), delaying doubling times by ~5 hours . No analogous data exist for this compound, but its bulkier structure might reduce cellular uptake, altering bioactivity.

Dimethyl Disulfide (DMDS, CH₃SSCH₃)

  • Role in Degradation :
    DMDS is a stable oxidation product of methanethiol . While this compound’s oxidation products are undocumented, its disulfide analog would likely retain the ethoxyphenyl group, increasing molecular weight and altering solubility.
  • Applications :
    DMDS is used as a pesticide and sulfur source in industrial processes . The ethoxyphenyl group in this compound could enhance target specificity in pesticidal applications, as seen in silane derivatives .

6-Phenoxy-2-Pyridine Methanethiol

  • Structural Similarity: This compound (used in ) shares a methanethiol group but replaces the ethoxyphenyl moiety with a pyridine-phenoxy structure.

Table 1: Comparative Properties of this compound and Analogues

Property This compound Methanethiol Dimethyl Disulfide 6-Phenoxy-2-Pyridine Methanethiol
Molecular Weight ~168.25 (estimated) 48.11 94.20 ~245.30 (estimated)
Key Functional Groups -SCH₃, -OCH₂CH₃, aromatic -SCH₃ -SS- -SCH₃, pyridine, phenoxy
Volatility Low (aromatic stabilization) High Moderate Moderate (polar substituents)
Microbial Inhibition Unknown Yes (15 µM) No data Unknown
Industrial Use Pesticide precursor Chemical intermediate Pesticide Pesticide synthesis

Stability and Degradation Pathways

  • Methanethiol : Degrades via microbial and chemical pathways to DMDS, with a half-life dependent on environmental conditions .
  • This compound : The ethoxy group may resist hydrolysis better than aliphatic ethers, while the aromatic ring could stabilize against UV degradation. However, the thiol (-SH) group remains a reactive site, likely forming disulfides or metal complexes .

Odor and Sensory Profiles

  • Methanethiol is associated with "rotting cabbage" odors in fish proteins and bacterial cultures .
  • This compound’s odor profile is undocumented, but its aromatic structure might mask or modify the pungent thiol odor, as seen in phenoxy-thiol derivatives .

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